Product packaging for Adamantyl nitroxide(Cat. No.:CAS No. 55204-70-1)

Adamantyl nitroxide

Cat. No.: B1213412
CAS No.: 55204-70-1
M. Wt: 236.33 g/mol
InChI Key: GNMNQZRTUYOPTM-UHFFFAOYSA-N
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Description

Significance of Nitroxide Radicals in Chemical Sciences

Nitroxide radicals, also known as aminoxyl or nitroxyl (B88944) radicals, are a family of organic compounds possessing a nitrogen-oxygen bond with an unpaired electron. mdpi.com This electron is delocalized between the nitrogen and oxygen atoms, contributing to their remarkable stability. mdpi.com Unlike many other radical species, nitroxides can often be isolated and stored under ambient conditions. acs.org

The stability and paramagnetic nature of nitroxide radicals have made them invaluable tools across various scientific disciplines. nih.gov They are extensively used as spin labels and probes in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of proteins, lipids, and nucleic acids. mdpi.com Their redox properties, allowing for reversible one-electron oxidation to oxoammonium cations and reduction to hydroxylamines, are crucial for their roles in organic synthesis and as antioxidants. acs.orgrsc.org Furthermore, their unique magnetic and redox characteristics have led to applications in materials science, biochemistry, and medicine, including their use as contrast agents in magnetic resonance imaging (MRI). nih.govrsc.org

Nitroxides can act as potent antioxidants by catalytically degrading reactive oxygen species like superoxide (B77818) and peroxide, thereby protecting biological systems from oxidative damage. nih.gov Their ability to scavenge other radicals also makes them useful in polymer chemistry and as inhibitors of radical-mediated processes. mdpi.com

Unique Structural and Electronic Features of the Adamantyl Moiety in Nitroxide Frameworks

The adamantyl group, a rigid and bulky hydrocarbon cage with a diamondoid structure, imparts several unique and advantageous properties when incorporated into a nitroxide radical framework. wikipedia.org The cage-like structure of adamantane (B196018) provides significant steric hindrance, which enhances the kinetic stability of the nitroxide radical by preventing dimerization and other bimolecular decay pathways. acs.org

From an electronic standpoint, the adamantyl group is primarily an alkyl substituent with electron-donating inductive effects. This can influence the electron density on the nitroxide moiety, thereby modulating its redox potential and reactivity. The rigid geometry of the adamantane cage also restricts conformational flexibility in the vicinity of the radical center. This can lead to more defined spectroscopic signatures in EPR studies and can influence the selectivity of its reactions. mdpi.com

Furthermore, the lipophilic nature of the adamantyl group can enhance the solubility of the nitroxide in nonpolar environments and facilitate its transport across biological membranes. nih.gov This property is particularly valuable in the design of nitroxide-based probes and therapeutic agents intended for biological applications. The unique stability of the adamantyl cation also plays a role in the reactivity and synthetic accessibility of adamantyl-containing compounds. wikipedia.org

Historical Context and Evolution of Adamantyl Nitroxide Research

The study of nitroxide radicals dates back to the 19th century, with the discovery of the first inorganic nitroxide, Frémy's salt, in 1845. rsc.org The field of organic nitroxides began to flourish in the mid-20th century with the synthesis of stable species like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in 1959 and di-tert-butylnitroxide in 1961. rsc.org These discoveries, coupled with the development of EPR spectroscopy, were instrumental in advancing the field. rsc.org

The incorporation of the adamantyl moiety into nitroxide structures is a more recent development, driven by the desire to create even more robust and functionally specific radical species. Initial research focused on the synthesis and fundamental characterization of adamantyl-containing nitroxides. For instance, early studies explored the synthesis of nitroxides where the adamantyl group is directly attached to the nitrogen atom or is part of a larger heterocyclic framework.

Subsequent research has expanded to explore the unique applications of these highly stable radicals. For example, a hydroxylated aza-adamantyl nitroxide has been synthesized to improve water solubility. rsc.org Researchers have also investigated the catalytic activity of 2-azaadamantane (B3153908) N-oxyl (AZADO) derivatives in oxidation reactions, correlating their efficiency to structural and electronic parameters. nih.gov More recently, this compound derivatives have been synthesized and investigated for their potential biological activities. nih.gov The evolution of this research area highlights a continuous effort to fine-tune the properties of nitroxide radicals for specific applications, leveraging the unique structural and electronic contributions of the adamantyl framework.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22NO2 B1213412 Adamantyl nitroxide CAS No. 55204-70-1

Properties

CAS No.

55204-70-1

Molecular Formula

C14H22NO2

Molecular Weight

236.33 g/mol

InChI

InChI=1S/C14H22NO2/c1-13(2)8-17-14(15(13)16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12H,3-8H2,1-2H3

InChI Key

GNMNQZRTUYOPTM-UHFFFAOYSA-N

SMILES

CC1(COC2(N1[O])C3CC4CC(C3)CC2C4)C

Canonical SMILES

CC1(COC2(N1[O])C3CC4CC(C3)CC2C4)C

Other CAS No.

55204-70-1

Synonyms

2,2'-dimethyl-5-adamantyloxazolidine-N-oxyl
adamantyl nitroxide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Adamantyl Nitroxides

Strategies for the Direct Synthesis of Adamantyl Nitroxides

Adamantyl nitroxides can be synthesized through various routes, often involving the formation of the nitroxide functional group from precursor molecules.

Approaches via Nitrone Intermediates

Nitrone intermediates, characterized by the C=N(O)-R structure, serve as precursors for adamantyl nitroxides. The synthesis typically involves the reaction of adamantyl-containing aldehydes or ketones with N-alkylhydroxylamines, followed by oxidation. Alternatively, nitrones can be formed from nitro compounds. For instance, the reduction of nitroadamantanes to hydroxylamines, followed by condensation with aldehydes, can yield nitrones, which are then oxidized to nitroxides thieme-connect.derushim.rumdpi.com. One method involves the addition of Grignard reagents to nitrones, followed by copper(II)-catalyzed oxidation of the resulting hydroxylamines to form adamantyl nitroxides thieme-connect.de.

Oxidation Routes of Hydroxylamines

A common and well-documented method for synthesizing nitroxides, including adamantyl nitroxides, is the oxidation of their corresponding hydroxylamine (B1172632) precursors gla.ac.uknih.govnih.gov. Various oxidizing agents can be employed for this transformation, such as silver oxide (Ag₂O), lead dioxide (PbO₂), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or even molecular oxygen in the presence of suitable catalysts gla.ac.uk. The adamantyl hydroxylamine can be prepared through several steps, potentially starting from adamantane (B196018) derivatives. For example, the synthesis of adamantyl nitroxide (3) was achieved by reacting a nitrone with phenyl Grignard reagent, followed by copper(II)-catalyzed oxidation of the intermediate hydroxylamine thieme-connect.de.

Radical Reactions for this compound Formation

Radical chemistry offers pathways for forming adamantyl nitroxides. For instance, reactions involving the abstraction of hydrogen atoms from adamantane by radicals can generate adamantyl radicals, which can then be trapped or further functionalized to form nitroxide species nih.govchemrxiv.orgamazonaws.com. Photoredox catalysis, in combination with hydrogen atom transfer (HAT) catalysts, has been employed for the direct functionalization of adamantanes, including routes that could potentially lead to nitroxide precursors chemrxiv.orgamazonaws.com. While not directly forming the nitroxide, these methods generate adamantyl radicals that could be incorporated into synthetic schemes leading to nitroxides.

Functionalization and Modification of this compound Skeletons

The this compound framework can be further modified to introduce specific functionalities, altering their electronic properties, solubility, or reactivity.

Introduction of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of adamantyl nitroxides can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the adamantyl cage or through substituents on the nitroxide nitrogen atom. EWGs can influence the redox potential and stability of the nitroxide radical gla.ac.ukrsc.org. For example, ester groups attached to the adamantane skeleton have been shown to increase oxidation potentials rsc.org. While specific examples of direct EWG/EDG introduction onto the this compound skeleton are not extensively detailed in the provided snippets, general principles of organic synthesis suggest that functionalization of the adamantane core prior to nitroxide formation, or through reactions on pre-formed adamantyl nitroxides, can achieve this nih.govchemrxiv.orgamazonaws.com. For instance, the nitro group on a benzyl (B1604629) moiety attached to an adamantyl amine can be reduced to an amine, which can then be further derivatized vulcanchem.com.

Synthesis of Water-Soluble this compound Derivatives

To enhance water solubility, crucial for applications in aqueous environments, adamantyl nitroxides can be functionalized with hydrophilic groups or complexed with water-soluble hosts. One notable example is the synthesis of a hydroxylated aza-adamantyl nitroxide radical (Z-3), which exhibits a water solubility of 170 mM at room temperature rsc.orgrsc.orgrsc.org. Further improvements in water solubility were achieved by forming inclusion complexes with various β-cyclodextrin (β-CD) derivatives, tailored with hydrophilic groups such as hydroxyl, aminyl, sodium sulfonate, or carboxylic acid moieties rsc.orgrsc.orgrsc.org. Complexation with specific β-CD derivatives, like sodium disulfobutylether-β-CD, significantly increased the water solubility of Z-3 to over 0.35 mol L⁻¹, while maintaining good radical stability rsc.orgrsc.org.

Spirocyclic and Azathis compound Architectures

The synthesis of adamantyl nitroxides can involve the construction of spirocyclic systems or the incorporation of the nitroxide moiety within an azaadamantane framework. Spirocyclic nitroxyl (B88944) radicals (SNRs) are characterized by a spiro-junction at the α-, β-, or γ-carbon atom of the nitroxide fragment, which is part of a heterocyclic system mdpi.com. These structures often exhibit increased stability towards reducing agents due to their rigid nature mdpi.com. For instance, paramagnetic unnatural amino acids incorporating aza-dispiro structures have been synthesized and utilized as spin labels mdpi.com.

Azaadamantyl nitroxides, such as 2-azaadamantan-N-oxyl (AZADO) and its derivatives like 1-methyl-AZADO, have been developed as highly active oxidation catalysts researchgate.net. The synthesis of these compounds typically involves the construction of the azaadamantane skeleton through multi-step procedures, often starting from bicyclic precursors. For example, the synthesis of AZADO can involve the conversion of bicyclo[3.3.1]nonane-2,6-dione derivatives into azaadamantane structures, which are subsequently oxidized to the corresponding nitroxyl radicals researchgate.net. The azaadamantyl spin label 3 has also been prepared and characterized for its electron spin relaxation properties nsf.gov.

Table 1: Examples of Azathis compound Synthesis

Compound Name / AbbreviationKey Synthetic Steps / PrecursorsYieldReference
2-Azaadamantan-N-oxyl (AZADO)Synthesis of azaadamantane skeleton from bicyclo[3.3.1]nonane-2,6-dione derivatives, followed by oxidation.Varies researchgate.net
1-Methyl-AZADOSimilar to AZADO synthesis, with methylation incorporated.Varies researchgate.net
Azaadamantyl spin label 3Preparation details reported separately; used as a spin label.N/A nsf.gov

Conjugation with Biomolecules and Polymerizable Moieties

Adamantyl nitroxides can be incorporated into polymeric materials or covalently linked to biomolecules, expanding their utility.

Polymerizable Moieties: Adamantyl-functionalized methacrylates, such as 3-hydroxyl-1-adamantyl methacrylate (B99206) (HAMA) and 2-methyl-2-adamantyl methacrylate (MAMA), have been effectively polymerized using Nitroxide-Mediated Polymerization (NMP) mcgill.caacs.org. These monomers are often copolymerized with other styrenic or acrylic monomers, such as pentafluorostyrene (PFS), using initiators like BlocBuilder® to create well-defined polymers with controlled molecular weights and low dispersities mcgill.ca. These adamantyl-containing polymers find applications, for example, in photoresist materials for 193 nm lithography mcgill.ca.

Table 2: Nitroxide-Mediated Polymerization of Adamantyl Methacrylates

Monomer(s)Co-monomerInitiator / NitroxideSolvent / ConditionsDispersity (Đ)Reference
HAMAPFSNHS-BlocBuilderDioxane, 75-90 °C1.22-1.31 mcgill.ca
MAMAPFSNHS-BlocBuilderDioxane, 75-90 °C1.28-1.55 mcgill.ca
GBLMAPFSNHS-BlocBuilderDioxane, 75-90 °C1.42-1.50 mcgill.ca

Conjugation with Biomolecules: Strategies for conjugating adamantyl nitroxides to biomolecules involve functionalizing either the adamantane moiety or the nitroxide precursor to introduce reactive groups. For instance, adamantane derivatives can be functionalized with groups like alkynes or azides, enabling conjugation to amino acids, peptides, or sugars via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.net. Nitroxide labels have also been tethered to various fragments of nucleic acids, including nucleobases, sugars, and the phosphate (B84403) backbone, during chemical synthesis or post-synthetically icp.ac.ru. Furthermore, adamantane-containing peptides and glycopeptides have been synthesized, with potential applications in targeting specific cellular receptors mdpi.com. Tetraazaadamantane (TAAD) complexes, which contain an adamantane cage, can be conjugated to biomolecules like peptides and steroids, offering possibilities for targeted biomedical applications rsc.org.

Stereochemical Control in this compound Synthesis

Achieving stereochemical control in the synthesis of adamantyl nitroxides or their precursors is crucial for applications where chirality influences biological activity or material properties. While direct stereoselective synthesis of the nitroxide radical itself can be complex, strategies often focus on building chiral adamantane scaffolds or incorporating chiral centers into molecules bearing the adamantyl moiety.

Research has demonstrated the stereoselective synthesis of adamantane-type compounds containing chiral fragments, such as trifluoromethylamine moieties, using asymmetric catalytic reactions like the aza-Henry reaction frontiersin.org. These methods can yield enantiomerically enriched products, which are then transformed into adamantane derivatives frontiersin.org. Additionally, stereoselective syntheses have been reported for novel adamantane-substituted heterocycles, yielding specific (R)- and (S)-isomers rsc.org. The adamantyl group itself can also be incorporated into chiral ligands used in asymmetric catalysis, influencing the stereochemical outcome of reactions on other parts of the molecule acs.org.

Table 3: Stereoselective Synthesis of Adamantyl Derivatives

Target Compound TypeChiral Approach / PrecursorYield / ee (%)Reference
Adamantane-type compounds with chiral CF3-amine fragmentsAsymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines.Good to excellent yields, moderate to good ee frontiersin.org
(R)-/(S)-Adamantane-substituted heterocyclesTransformation of adamantyl-substituted N-Boc-homoallylamines into chiral heterocycles.Specific isomers obtained rsc.org
Chiral ligands incorporating adamantyl groupsSynthesis of phosphine-phosphoramidite ligands with adamantyl substituents.Varies acs.org

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound compounds typically rely on standard organic chemistry techniques, with chromatography being a predominant method. Flash column chromatography, often using silica (B1680970) gel as the stationary phase with solvent systems such as petroleum ether/ethyl acetate (B1210297) mixtures, is frequently employed to isolate these radicals rsc.org. The specific solvent ratios are optimized based on the polarity of the target compound rsc.org.

High-performance liquid chromatography (HPLC) is another powerful technique used for both purification and analysis, allowing for the separation of complex mixtures and the determination of purity nih.gov. Other conventional methods like recrystallization may also be applicable depending on the compound's properties. Ensuring that samples are clear and free from particulate matter is essential before initiating chromatographic purification to prevent column clogging and maintain efficiency sigmaaldrich.com.

Advanced Spectroscopic Characterization and Mechanistic Insights of Adamantyl Nitroxides

Electron Paramagnetic Resonance (EPR) Spectroscopy of Adamantyl Nitroxides

EPR spectroscopy is a primary technique for probing the electronic and structural environment of paramagnetic species like nitroxide radicals. The characteristic EPR spectra of nitroxides are sensitive to their molecular motion, local environment, and electronic structure. Adamantyl nitroxides, owing to their specific structure, offer unique advantages and insights when studied using various EPR methodologies.

Analysis of Hyperfine Coupling Constants (aN)

Hyperfine coupling constants (hfc) arise from the interaction between the unpaired electron spin and the magnetic moments of nearby nuclei. For nitroxides, the most significant hyperfine interaction is typically with the ¹⁴N nucleus of the nitroxide group. The isotropic nitrogen hyperfine coupling constant (aN) is a key parameter that reflects the distribution of the unpaired electron density and is sensitive to the local environment and molecular conformation.

Studies on azaadamantyl nitroxides have revealed specific values for the nitrogen hyperfine coupling. For instance, in a 9:1 toluene:CH₂Cl₂ solution at 293 K, the isotropic nitrogen hyperfine coupling for an azaadamantyl nitroxide was reported to be 19.2 G nsf.govresearchgate.netnih.gov. This value is notably larger than the typical range of 15-16 G observed for many other nitroxides nsf.gov. Complexation with β-cyclodextrin has been shown to slightly reduce this coupling constant, with values decreasing from 19.2 G to 18.6 G, suggesting a subtle change in the electronic environment or solvation around the nitroxide moiety nsf.gov. The presence of well-resolved proton hyperfine splittings on each nitrogen hyperfine line further aids in spectral analysis and structural determination nsf.gov.

Table 1: Representative ¹⁴N Hyperfine Coupling Constants (aN) for Adamantyl Nitroxides

Compound/ConditionSolvent/MatrixTemperature (K)aN (G)Reference(s)
Azathis compoundToluene:CH₂Cl₂ (9:1)29319.2 nsf.govresearchgate.netnih.gov
Azathis compound complex with β-cyclodextrinWater (in trehalose:sucrose)29318.6 nsf.gov
Typical nitroxides (for comparison)N/AN/A15-16 nsf.gov
Compound 1 (adamantane derivative, specific structure not nitroxide)N/AN/A12.2 nsf.gov
Compound 2 (adamantane derivative, specific structure not nitroxide)N/AN/A13.4 nsf.gov

Determination of Rotational Correlation Times and Molecular Dynamics

The rotational correlation time (τR) is a critical parameter that quantifies the rate at which a molecule reorients in its environment. In EPR spectroscopy, τR significantly influences the spectral line shapes and relaxation times. Adamantyl nitroxides, with their rigid adamantane (B196018) framework and the absence of mobile methyl groups often found in other spin labels, tend to exhibit longer spin echo dephphasing times (Tm) nsf.govresearchgate.netnih.gov. This characteristic makes them suitable for applications requiring stable spectral signals at higher temperatures.

Analysis of EPR spectra, often using models like the Kivelson model, allows for the determination of τR. For an azathis compound in water, the rotational correlation time was determined to be approximately 15 ± 3 ps nsf.gov. Upon complexation with β-cyclodextrin, which restricts its mobility, the τR increased significantly to 175 ± 25 ps nsf.gov. The absence of methyl groups on the adamantane structure is highlighted as a factor that decreases 1/Tm relative to spin labels with methyl groups on the alpha carbons, thereby enhancing spectral stability nsf.govresearchgate.netnih.gov. The inherent rigidity of the adamantane cage itself contributes to well-defined molecular dynamics aip.org.

Table 2: Rotational Correlation Times (τR) for Azaadamantyl Nitroxides

Compound/ConditionSolvent/MatrixTemperature (K)τR (ps)Reference(s)
Azathis compoundWater29315 ± 3 nsf.gov
Azathis compound complex with β-cyclodextrinWater (in trehalose:sucrose)293175 ± 25 nsf.gov

Electron Spin Relaxation Studies (T1, T2, Tm)

Electron spin relaxation times, specifically the spin-lattice relaxation time (T1) and spin-spin relaxation time (T2), are crucial parameters that govern the coherence and lifetime of the electron spin state. The phase memory time (Tm), closely related to T2, is particularly important for pulsed EPR techniques like Double Electron-Electron Resonance (DEER).

For an azathis compound in a 9:1 toluene:CH₂Cl₂ solution at 293 K, the spin-lattice relaxation time (T1) was measured to be 0.37 µs, and the spin-spin relaxation time (T2) was found to be between 0.30 and 0.35 µs nsf.govresearchgate.netnih.gov. In glassy matrices, such as 9:1 trehalose:sucrose, the 1/Tm values were observed to be approximately independent of temperature between 80 and 150 K nsf.govresearchgate.netnih.gov. This temperature independence, attributed to the absence of methyl group dynamics, leads to longer Tm values, which is advantageous for pulsed EPR experiments nsf.govresearchgate.netnih.gov. Spin lattice relaxation rates in these matrices were found to be similar to other nitroxide spin labels, consistent with relaxation being dominated by Raman and local mode processes nsf.govresearchgate.netnih.gov. Complexation with β-cyclodextrin, while slowing tumbling in aqueous solution, had minimal impact on T1 or Tm in the trehalose:sucrose glass between 80 and 293 K nsf.govresearchgate.netnih.gov.

Table 3: Representative Relaxation Times for Azaadamantyl Nitroxides

Compound/ConditionSolvent/MatrixTemperature (K)T1 (µs)T2 (µs)Tm (µs)Reference(s)
Azathis compoundToluene:CH₂Cl₂ (9:1)2930.370.30 - 0.35N/A nsf.govresearchgate.netnih.gov
Azathis compoundTrehalose:Sucrose (9:1)80-150N/AN/A~1-2 nsf.govresearchgate.netnih.gov
Azathis compound complex with β-cyclodextrinTrehalose:Sucrose (9:1)80-293N/AN/A~1-2 nsf.govresearchgate.netnih.gov

Note: Tm values are typically derived from echo decay measurements and are often comparable to T2 in certain regimes.

Temperature Dependence of EPR Spectra and Phase Transitions

The temperature dependence of EPR spectra provides crucial information about molecular dynamics and potential phase transitions in the sample environment. For nitroxides, changes in temperature can alter the rotational correlation times, leading to significant changes in spectral line shapes. In glassy matrices, the temperature dependence of Tm can reveal details about the local dynamics and interactions with the matrix nsf.govresearchgate.netnih.gov. For adamantyl nitroxides, the absence of mobile methyl groups contributes to a less pronounced temperature dependence of Tm at lower temperatures compared to other spin labels, extending their utility to higher temperature ranges nsf.govresearchgate.netnih.gov. While direct phase transition studies on adamantyl nitroxides themselves are less commonly reported in the context of EPR, related adamantane derivatives have shown phase transitions affecting their magnetic properties researchgate.net.

Continuous Wave (CW) and Pulsed EPR Techniques (e.g., DEER, SECSY)

A variety of EPR techniques are employed to characterize adamantyl nitroxides. Continuous Wave (CW) EPR is a fundamental method providing information on hyperfine couplings and rotational dynamics through line shape analysis nsf.govresearchgate.netresearchgate.netmdpi.com. Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM), Electron Nuclear Double Resonance (ENDOR), and especially Double Electron-Electron Resonance (DEER), offer more advanced capabilities.

DEER, in particular, is a powerful tool for measuring distances between two spin labels in the range of 1.5 to 8 nm nsf.govnsf.govwashington.edunih.gov. The effectiveness of DEER is strongly dependent on the spin echo dephasing time (Tm) of the nitroxide labels. Adamantyl nitroxides, with their inherently longer Tm due to their rigid structure and lack of mobile groups, are well-suited for DEER measurements, enabling these experiments to be performed at higher temperatures than with more flexible spin labels nsf.gov. This allows for distance measurements in more biologically relevant conditions nsf.gov. Techniques like SECSY (Spin Echo Correlated Spectroscopy) can also be applied to study spin dynamics and couplings. The comparison between CW and pulsed EPR highlights that while CW-EPR is accessible and cost-effective for general applications, pulsed EPR provides detailed structural and dynamic information, especially for transient events and long-distance measurements novilet.eu.

Optical Spectroscopy (UV/Vis) for Electronic Structure Elucidation

UV-Visible (UV/Vis) spectroscopy probes the electronic transitions within molecules, providing insights into their electronic structure, conjugation, and the nature of chromophores. For adamantyl nitroxides and related adamantane derivatives, UV/Vis spectroscopy helps elucidate the electronic transitions responsible for light absorption.

Adamantane derivatives, such as those incorporating carbohydrazide (B1668358) moieties linked to heterocyclic rings, have been characterized by UV-Vis spectroscopy mdpi.comacs.org. These compounds exhibit absorption bands in the ultraviolet region, typically between 200-350 nm or extending to 500 nm, which are attributed to π → π* electronic transitions mdpi.com. The absorption process involves the promotion of electrons from ground state orbitals to excited state or antibonding orbitals du.edu.eg. During light absorption, electron density redistribution occurs within the π-delocalized system of the molecule mdpi.com. While the adamantyl group itself is generally not a strong chromophore and does not typically contribute significantly to UV-Vis absorption bands, it can experience an increment in electron density during electronic excitation acs.org.

Nitroxide radicals, in general, possess distinct absorption characteristics. They typically show an intense π–π* absorption band in the ultraviolet region, which is relatively insensitive to solvent effects. In contrast, the visible absorption band, often attributed to n–π* transitions involving lone-pair electrons, is highly sensitive to solvent polarity and specific solute-solvent interactions nih.gov.

Applications of Adamantyl Nitroxides in Advanced Materials Science and Polymer Chemistry

Nitroxide-Mediated Polymerization (NMP) using Adamantyl Nitroxide Initiators

Nitroxide-Mediated Polymerization (NMP) is a reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures acs.orgsigmaaldrich.comresearchgate.net. The use of this compound-based initiators or mediating agents in NMP enables the incorporation of the adamantyl functionality into polymer chains, imparting enhanced thermal stability, mechanical strength, and specific etch resistance properties, particularly relevant for advanced materials like photoresists mdpi.comresearchgate.netmariclabs.com.

NMP, particularly with advanced initiators like BlocBuilder, has been successfully employed to synthesize adamantyl-functionalized polymers with precise control over their structure acs.orgresearchgate.netmcgill.ca. The adamantyl group can be introduced via monomers such as 3-hydroxy-1-adamantyl methacrylate (B99206) (HAMA) and 2-methyl-2-adamantyl methacrylate (MAMA) mcgill.caresearchgate.net. These monomers, when copolymerized using NMP with controlling co-monomers (e.g., pentafluorostyrene, styrene), yield well-defined adamantyl-functionalized polymers with low dispersity and controlled molecular weights mcgill.caresearchgate.net. This controlled synthesis is crucial for creating polymers with predictable properties for demanding applications.

A key advantage of NMP using adamantyl nitroxides is the precise control it offers over molecular weight distribution (MWD) and polymer architecture acs.orgsigmaaldrich.comresearchgate.net. The reversible termination mechanism mediated by the nitroxide radical allows for the growth of polymer chains in a controlled manner, leading to polymers with narrow molecular weight distributions (low dispersity). This control is essential for applications like photoresists, where uniform solubility of polymer chains is critical for achieving fine feature replication and minimizing line width roughness (LWR) mariclabs.com. Furthermore, NMP facilitates the synthesis of block copolymers by chain extension, allowing for the creation of complex macromolecular architectures with tailored segment properties acs.orgsigmaaldrich.com.

Adamantyl-functionalized methacrylates, such as HAMA and MAMA, have been effectively polymerized using NMP researchgate.netmcgill.caresearchgate.net. While direct homopolymerization of methacrylates can be challenging with earlier NMP systems, the use of controlling co-monomers at low concentrations (5-10 mol%) has enabled the controlled synthesis of methacrylate-rich copolymers by NMP mcgill.caresearchgate.net. For instance, copolymerizations of HAMA and MAMA with pentafluorostyrene (PFS) using BlocBuilder initiators have yielded copolymers with low dispersities and controlled molecular weights, demonstrating the viability of NMP for these monomers mcgill.caresearchgate.net. The polymerization kinetics and control can be influenced by factors such as temperature and the addition of free nitroxide, with lower temperatures generally leading to reduced dispersity mcgill.caresearchgate.net.

The incorporation of adamantyl groups into polymers is a well-established strategy for enhancing the etch resistance and thermal stability of photoresist materials, particularly for 193 nm lithography mdpi.commariclabs.comcaltech.edu. NMP, by enabling the synthesis of well-defined copolymers containing adamantyl methacrylate units, offers a route to advanced photoresist materials with improved performance acs.orgmdpi.commariclabs.com. Copolymers synthesized via NMP exhibit narrow molecular weight distributions, which are crucial for reducing line width roughness (LWR) and improving resolution in photolithographic patterning acs.orgmariclabs.com. The ability of NMP to create polymers with controlled microstructure and chain-to-chain homogeneity directly impacts the dissolution behavior of the photoresist after exposure, leading to more precise pattern transfer mariclabs.com.

Redox-Active Polymers and Organic Electronics utilizing Adamantyl Nitroxides

Nitroxide radicals, including those functionalized with adamantyl groups, are inherently redox-active due to the stable radical center. This property makes them attractive for applications in organic electronics and energy storage uq.edu.auresearchgate.netrsc.org. Polymers incorporating nitroxide radicals can act as electroactive materials, enabling charge storage and transfer. While the direct use of adamantyl nitroxides in conjugated polymers for organic electronics is less extensively documented compared to their role in NMP for materials like photoresists, the general principle applies. Nitroxide radical polymers (NRPs) are being explored for their potential in flexible energy storage devices and organic electronic applications due to their fast redox kinetics and high theoretical capacity uq.edu.auresearchgate.netrsc.org. The adamantyl group, when incorporated, could influence the solubility, processability, and film morphology of these redox-active polymers, potentially tuning their performance in electronic devices.

Incorporation into Supramolecular Assemblies for Materials Development

Adamantane (B196018) units are known for their ability to participate in host-guest interactions, particularly with cyclodextrins, forming stable supramolecular assemblies nih.govnih.govmdpi.com. When combined with nitroxide radicals, this can lead to the development of novel functional materials. For instance, adamantyl-functionalized nitroxide molecules can be incorporated into supramolecular structures, such as hydrogels or self-assembled fibers, where the nitroxide moiety provides redox activity or acts as a spin probe nih.govnih.govoup.comrsc.orgeurekaselect.comnih.govpensoft.net. The supramolecular assembly can influence the stability, solubility, and responsiveness of the nitroxide radical, opening avenues for applications in areas like drug delivery, sensing, or advanced functional materials. The combination of host-guest chemistry with the radical nature of nitroxides allows for the creation of complex, responsive materials with tailored properties mdpi.comrsc.orgeurekaselect.comrsc.org.

Compound List

this compound

3-hydroxy-1-adamantyl methacrylate (HAMA)

2-methyl-2-adamantyl methacrylate (MAMA)

Pentafluorostyrene (PFS)

Styrene

BlocBuilder

N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] (SG1)

2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO)

3-(((2-cyanopropan-2-yl)oxy)-(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile (Dispolreg 007)

γ-butyrolactone methacrylate (GBLMA)

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxy)

4-glycidyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (GTEMPO)

1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl 1-adamantylacetate

2,3,5,6-tetrafluoro-4-iodobenzyl tert-butyl nitroxide (2-I)

Applications of Adamantyl Nitroxides in Biological and Biophysical Research Non Clinical Focus

Redox Chemistry of Adamantyl Nitroxides in Simulated Biological Environments

Interaction with Radical Species in Oxidative Stress Models

Nitroxides are widely recognized for their potent antioxidant properties, acting as stable free radicals that can efficiently scavenge a variety of reactive radical species, including alkyl and peroxyl radicals. mdpi.com Their antioxidant mechanism involves mimicking the activity of superoxide (B77818) dismutase (SOD) and enhancing the catalase activity of hemoproteins. mdpi.com Furthermore, nitroxides play a crucial role in inhibiting key oxidative reactions, such as the Fenton and Haber-Weiss reactions, thereby mitigating the detrimental oxidation of biological molecules like peptides, proteins, and lipids. mdpi.comnih.gov

The capacity of nitroxides to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS) is central to their protective effects in cellular systems. mdpi.comnih.gov In certain contexts, adamantyl nitroxide derivatives have demonstrated an ability to modulate oxidative stress, for instance, by inducing cell death in cancer cells through increased intracellular ROS generation and mitochondrial damage, indicating a complex role in cellular redox balance. nih.gov In related research, N-adamantyl-4-methylthiazol-2-amine, an adamantyl-containing compound, was observed to attenuate glutamate-induced oxidative stress. This attenuation was characterized by a reduction in markers of lipid peroxidation, inflammatory cytokines (TNF-α, IFN-γ, IL-1β), nitric oxide, and ROS, while simultaneously bolstering endogenous antioxidant defenses. nih.gov These findings highlight the context-dependent influence of adamantyl-containing molecules on oxidative stress pathways.

Resistance to Bioreduction for Enhanced Spin Probe Stability

A significant advantage of sterically shielded nitroxides, including those functionalized with adamantyl groups, is their enhanced resistance to bioreduction. mdpi.comresearchgate.net This characteristic is critical for their utility as spin probes and labels in biological research, particularly for structural investigations within living cells using advanced Electron Paramagnetic Resonance (EPR) techniques such as pulsed EPR and site-directed spin labeling (SDSL). mdpi.comresearchgate.net The presence of bulky substituents adjacent to the nitroxide core effectively retards the radical's decay in biological environments, rendering them more stable compared to conventional tetramethyl-substituted nitroxides. mdpi.comresearchgate.netmdpi.com

Studies involving pyrrolidine (B122466) nitroxides with tetraethyl substituents have demonstrated high resistance to reduction by common biological reductants, such as ascorbic acid, positioning them as promising probes for magnetic resonance applications. mdpi.com While enzymatic reduction within cells can influence stability, the inherent steric hindrance provided by groups like adamantyl contributes to improved longevity and reliability in complex biological matrices. mdpi.com The adamantyl group, known for its substantial steric bulk and lipophilicity, is anticipated to further enhance this stability by shielding the nitroxide moiety from enzymatic attack and reductive processes. acs.org

Table 1: Comparative Stability of Nitroxide Classes in Biological Systems

Nitroxide ClassSteric ShieldingResistance to BioreductionSuitability for In-Cell EPRNotes
Tetramethyl Nitroxides (e.g., TEMPO)LowModerateLimitedProne to rapid reduction by cellular reductants.
Sterically Shielded NitroxidesHighHighHighBulky substituents (e.g., ethyl, adamantyl) protect the nitroxide, enhancing stability. mdpi.comresearchgate.netmdpi.com
Adamantyl NitroxidesVery HighVery HighVery HighCombines steric shielding with the robust adamantyl cage structure for maximal stability.

This compound Derivatives in Biochemical Pathway Elucidation

While direct studies specifically detailing the use of this compound derivatives in the elucidation of Photosystem I or other specific biochemical pathways are not extensively documented in the provided literature, nitroxides broadly serve as indispensable tools in biophysical and structural biology. mdpi.com Their paramagnetic nature allows them to be utilized as spin labels and probes for detailed investigations into the structure, dynamics, and mechanistic aspects of biomolecules and their interactions. mdpi.com

The application of EPR spectroscopy, which relies heavily on nitroxide probes, is fundamental for studying electron transfer processes, a critical component of many biochemical pathways, including those in photosynthesis. mdpi.comtandfonline.com The incorporation of an adamantyl moiety into nitroxide structures could potentially fine-tune their properties, such as lipophilicity, membrane interaction, or specific binding characteristics, thereby expanding their utility in probing complex biological systems. acs.orgpensoft.netresearchgate.net For example, adamantyl-containing compounds have been developed for various biological applications, leveraging the adamantyl group's unique structural and physicochemical properties. acs.orgpensoft.netresearchgate.netresearchgate.net

Exploration of Biological Interactions and Target Binding (In vitro/Ex vivo studies)

Adamantyl nitroxides, by virtue of the adamantyl group, are well-suited for exploring biological interactions and target binding in vitro and ex vivo studies. acs.orgpensoft.netresearchgate.net The adamantyl moiety's lipophilicity and affinity for lipid bilayers make adamantyl-modified structures valuable for investigating cellular recognition and interactions with biological membranes. pensoft.netresearchgate.net This characteristic can be leveraged to anchor probes to specific cellular compartments or to study how molecules traverse or interact with membranes. acs.orgresearchgate.net

In the realm of EPR spectroscopy, nitroxides, including those functionalized with adamantyl groups, are employed as spin labels to probe protein structure, dynamics, and interactions. mdpi.comresearchgate.net Site-directed spin labeling (SDSL) coupled with pulsed EPR techniques allows for the mapping of distances and conformational changes within proteins, providing insights into their binding events and functional mechanisms. mdpi.comresearchgate.net The steric bulk of the adamantyl group can also influence how a nitroxide probe interacts with a target molecule or protein, potentially modulating binding affinity or providing unique steric information. acs.org

Furthermore, the inherent stability of sterically shielded nitroxides, such as adamantyl nitroxides, ensures their reliable performance in complex biological environments, enabling detailed in vitro and ex vivo analyses of cellular processes and molecular targets. mdpi.comresearchgate.netmdpi.com For instance, studies have explored the accumulation and antioxidant properties of pyrrolidine nitroxides within mitochondria, demonstrating their utility in probing intracellular environments. tandfonline.com The selective anti-hepatoma activity of a novel this compound derivative, observed in vitro and in vivo, was linked to its ability to damage mitochondria and induce apoptosis, highlighting its interaction with critical cellular targets. nih.gov

Table 2: Applications of Nitroxides in Biological Interaction Studies (In vitro/Ex vivo)

Study Type/ApplicationProbe Type Used (Examples)Biological Interaction/Target ExploredIn Vitro/Ex Vivo RelevanceNotes
Protein Dynamics & Structure Site-Directed Spin Labeling (SDSL) with NitroxidesConformational changes, folding, ligand binding, protein-protein interactionsIn vitro (purified proteins), Ex vivo (within cells/tissues)Nitroxides provide paramagnetic handles for EPR measurements, revealing structural details. mdpi.comresearchgate.net
Membrane Studies Lipid-soluble Nitroxide Spin ProbesMembrane fluidity, lipid packing, interactions with membrane proteins, membrane potentialIn vitro (liposomes, artificial membranes), Ex vivo (cell membranes)Adamantyl groups enhance lipophilicity and membrane affinity. pensoft.netresearchgate.net
Intracellular Localization/Activity Cell-permeable Nitroxides (e.g., Pyrrolidine derivatives)ROS/RNS scavenging, mitochondrial function, cellular redox status, drug accumulationIn vitro (cell cultures), Ex vivo (tissue homogenates)Stability in cellular environments is crucial. mdpi.comresearchgate.netmdpi.com Adamantyl derivatives can show selective cellular effects. nih.gov
Target Binding Functionalized NitroxidesReceptor binding, enzyme inhibition, drug-target interactionsIn vitro (biochemical assays), Ex vivo (cellular assays)Adamantyl moiety can influence binding affinity and steric interactions. acs.org

Compound List:

this compound

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl

N-adamantyl phthalimidine

N-adamantyl-4-methylthiazol-2-amine

Catalytic Applications of Adamantyl Nitroxides in Organic Synthesis

Adamantyl Nitroxides as Oxidation Catalysts

Adamantyl nitroxides, particularly derivatives like 2-azaadamantane (B3153908) N-oxyl (AZADO) and its methylated variants, have demonstrated remarkable efficacy as catalysts in oxidation reactions. Their ability to mediate the oxidation of alcohols under mild conditions, often utilizing molecular oxygen as the terminal oxidant, positions them as environmentally friendly alternatives to traditional metal-based catalysts.

Aerobic Alcohol Oxidation Mediated by Adamantyl Nitroxides

Adamantyl nitroxides, such as AZADO and its derivatives, are highly effective catalysts for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids. These catalysts exhibit superior activity compared to TEMPO, especially for sterically hindered alcohols, where TEMPO's reactivity is often limited jst.go.jprsc.orgresearchgate.net. The azaadamantane skeleton contributes to high catalyst turnover, and modifications such as the introduction of fluorine atoms can further enhance catalytic activity under specific conditions nih.gov. For instance, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been shown to facilitate simple, organocatalytic aerobic alcohol oxidation under mild conditions, being halogen- and transition-metal-free nih.gov.

Table 1: Aerobic Alcohol Oxidation with Adamantyl Nitroxide Catalysts

CatalystSubstrate TypeProduct TypeConditionsYieldReference(s)
AZADOPrimary alcoholsAldehydes/AcidsO2, mild conditionsHigh jst.go.jprsc.orgresearchgate.net
AZADOSecondary alcoholsKetonesO2, mild conditionsHigh jst.go.jprsc.orgresearchgate.net
5-F-AZADOPrimary alcoholsAldehydes/AcidsO2, ambient pressure and temperatureHigh nih.gov
5-F-AZADOSecondary alcoholsKetonesO2, ambient pressure and temperatureHigh nih.gov
Nor-AZADOPrimary alcoholsAldehydesO2, 0.003 mol% catalyst loadingHigh jst.go.jp

NOx-Assisted Nitroxide Catalysis

In certain aerobic alcohol oxidation systems, adamantyl nitroxides can function in conjunction with nitrogen oxides (NOx). The oxoammonium nitrate (B79036) derived from 5-F-AZADO, for example, acts as a bifunctional catalyst, combining the roles of the nitroxide and NOx, enabling catalytic aerobic alcohol oxidation in a metal-salt-free system nih.gov. This NOx-assisted catalysis leverages the redox properties of both species to achieve efficient oxidation nih.gov.

Catalyst Structure-Activity Relationships in this compound Systems

Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the catalytic performance of adamantyl nitroxides. Investigations employing various AZADO derivatives, such as AZADO, 1-Me-AZADO, and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have revealed that structural modifications significantly impact reactivity. It has been concluded that the presence of an α-methyl group near the nitroxyl (B88944) group influences the reactivity towards sterically hindered alcohols, while the azaadamantane skeleton itself contributes to high catalyst turnover jst.go.jp. Electronic effects, such as the introduction of fluorine atoms, can also enhance catalytic efficiency nih.gov. The redox potentials of these nitroxyl radicals, determined electrochemically and rationalized computationally, correlate with their catalytic activity, indicating that factors beyond just redox potential are at play, likely including kinetic factors related to steric hindrance researchgate.netresearchgate.net.

Table 2: Impact of Structural Modifications on AZADO Catalytic Activity

Catalyst DerivativeStructural FeatureEffect on ReactivityReference(s)
AZADOAzaadamantane skeletonContributes to high turnover. jst.go.jp
1-Me-AZADOα-methyl group near nitroxylAffects reactivity for sterically hindered alcohols. jst.go.jp
5-F-AZADOFluorine atom at a remote positionEnhances catalytic activity under NOx-mediated aerobic-oxidation conditions. nih.govnih.gov
5,7-DiF-AZADOTwo fluorine atoms at remote positionsCatalytic efficiency compared to 5-F-AZADO. nih.gov
Oxa-AZADOHeteroatom substitution (Oxygen)Comparable catalytic efficiency to 5-F-AZADO, supporting electronic effects. nih.gov
TsN-AZADOHeteroatom substitution (Nitrogen with Ts group)Comparable catalytic efficiency to 5-F-AZADO, supporting electronic effects. nih.gov

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies have elucidated the pathways involved in nitroxide-catalyzed oxidations. In a typical two-electron pathway, the nitroxide radical is oxidized to an oxoammonium cation by a co-oxidant. This oxoammonium species then oxidizes the alcohol, being reduced back to the nitroxyl radical or its hydroxylamine (B1172632) form, which is then re-oxidized to complete the catalytic cycle rsc.orgresearchgate.net. In NOx-assisted systems, the oxoammonium nitrate species is proposed to act as a bifunctional catalyst, involving both the nitroxide and NOx species in the oxidation process nih.gov. Electrochemical studies, including cyclic voltammetry and DFT calculations, have been employed to understand the redox properties of these nitroxides and their oxoammonium counterparts, correlating them with catalytic activity researchgate.netresearchgate.net.

Role in Carbon-Carbon Bond Forming Reactions

While the primary focus for adamantyl nitroxides has been oxidation catalysis, their potential in mediating other transformations, including carbon-carbon bond formation, is an area of ongoing exploration. Stable nitroxides, in general, have been utilized in various radical-mediated C-C bond forming reactions rsc.orgresearchgate.netwikipedia.orgnih.gov. Although specific examples directly involving adamantyl nitroxides in C-C bond formation are less extensively detailed in the provided search results compared to their oxidation roles, their inherent radical nature suggests potential applications in processes involving radical intermediates. For instance, nitroxides can act as spin traps, terminating radical cascade reactions by forming alkoxyamines, a process relevant to C-C bond construction researchgate.net.

Theoretical and Computational Chemistry Studies of Adamantyl Nitroxides

Theoretical and computational chemistry provide powerful tools to investigate the intricate properties of radical species like adamantyl nitroxides at an atomic level. These methods offer profound insights into the electronic structure, stability, and reactivity of these compounds, complementing and guiding experimental research.

Future Research Directions and Emerging Challenges in Adamantyl Nitroxide Chemistry

Development of Novel Adamantyl Nitroxide Architectures with Tailored Properties

A primary focus of future research lies in the rational design and synthesis of new this compound structures with precisely controlled properties. The adamantane (B196018) cage, known for its high symmetry, thermodynamic stability, and lipophilicity, serves as a versatile scaffold for chemical modification. nih.govacs.org The introduction of various functional groups onto the adamantane framework can significantly influence the electronic and steric environment of the nitroxide moiety, thereby tuning its reactivity, stability, and magnetic properties.

Future synthetic strategies are expected to move beyond simple functionalization to the creation of more complex, polyfunctional this compound derivatives. This includes the incorporation of chiral centers to induce specific stereochemical outcomes in reactions and the development of dendritic or oligomeric structures to create macromolecular radical systems. A significant challenge in this area is the development of efficient and stereoselective synthetic routes to these more intricate architectures. rsc.org

Research FocusDesired PropertyPotential Application
PolyfunctionalizationEnhanced solubility and biocompatibilityBiomedical imaging and drug delivery
Chiral derivativesEnantioselective catalysisAsymmetric synthesis
Dendritic structuresHigh radical densityMagnetic materials and spin probes
Oligomeric systemsTunable magnetic interactionsMolecular electronics

The exploration of adamantyl nitroxides with different heterocyclic nitroxide cores, beyond the commonly used piperidine (B6355638) or pyrrolidine (B122466) rings, also presents a promising avenue for tailoring properties. The synthesis of spirocyclic nitroxides, for instance, can lead to increased stability and unique spectroscopic signatures. nih.gov

Integration into Multifunctional Hybrid Materials

The incorporation of adamantyl nitroxides into larger, multifunctional hybrid materials is a rapidly emerging research direction. These materials aim to combine the unique paramagnetic properties of the nitroxide with the functionalities of other components, such as polymers, nanoparticles, or metal-organic frameworks (MOFs). The robust nature of the adamantane cage makes it an ideal building block for creating durable hybrid systems. rsc.org

One area of significant potential is the development of smart materials that respond to external stimuli. For example, this compound-containing polymers could exhibit changes in their magnetic or optical properties in response to variations in temperature, pH, or the presence of specific analytes. A key challenge in this field is achieving precise control over the spatial arrangement and interactions of the this compound units within the hybrid material to ensure desired collective properties.

The covalent integration of adamantyl nitroxides with other functional molecules can lead to intriguing multifunctional photoactivatable molecular hybrids. nih.gov For instance, combining the nitroxide with a photosensitizer could lead to materials for photodynamic therapy where the nitroxide acts as a spin trap to monitor reactive oxygen species.

Hybrid Material TypePotential FunctionalityEmerging Application
Polymer conjugatesStimuli-responsive magnetic propertiesSensors and actuators
Nanoparticle compositesEnhanced relaxivityMRI contrast agents
Metal-Organic FrameworksOrdered spin arraysSpintronics and data storage
Photoactivatable hybridsLight-induced radical generationPhotodynamic therapy and controlled polymerization

Advancements in High-Resolution Spectroscopic Techniques for Adamantyl Nitroxides

A deeper understanding of the structure, dynamics, and electronic properties of adamantyl nitroxides at the molecular level is crucial for their rational design and application. Future research will increasingly rely on the application and development of advanced spectroscopic techniques to probe these characteristics with high resolution.

Electron Paramagnetic Resonance (EPR) spectroscopy will remain a central tool, with a trend towards higher frequencies and fields to achieve greater spectral resolution. This will enable more precise determination of the g-tensor and hyperfine coupling constants, providing detailed insights into the electronic structure and local environment of the nitroxide. Advanced EPR techniques, such as pulsed EPR methods like Electron Spin Echo Envelope Modulation (ESEEM) and Double Electron-Electron Resonance (DEER), will be instrumental in studying the interactions of adamantyl nitroxides with their surroundings in complex systems.

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules, including adamantyl nitroxides, presents both challenges and opportunities. The development of new theoretical models and experimental approaches to interpret paramagnetic NMR spectra will be crucial for characterizing the structure and dynamics of these molecules in solution. Furthermore, the use of adamantyl nitroxides as polarizing agents in Dynamic Nuclear Polarization (DNP) enhanced NMR spectroscopy is an area with significant potential for future growth, particularly for enhancing the sensitivity of solid-state NMR experiments. nih.gov

Spectroscopic TechniqueInformation GainedResearch Challenge
High-Frequency EPRPrecise g-tensor and hyperfine couplingsInstrumental development and data analysis
Pulsed EPR (ESEEM, DEER)Weak interactions and distance measurementsSample preparation and sensitivity
Paramagnetic NMRMolecular structure and dynamics in solutionTheoretical interpretation of spectra
DNP-NMRSignal enhancement for insensitive nucleiDevelopment of efficient polarizing agents

Expanding Catalytic Versatility and Efficiency

While nitroxides, in general, are known for their role in catalysis, particularly in oxidation reactions, the specific applications of adamantyl nitroxides in this domain are still relatively underexplored. Future research will likely focus on leveraging the unique steric and electronic properties of the adamantyl group to develop novel and more efficient catalytic systems. The bulky adamantyl moiety can provide steric protection to the nitroxide radical, enhancing its stability and preventing unwanted side reactions. researchgate.net

A key area for development is in the field of "green chemistry," where the goal is to design environmentally benign chemical processes. researchgate.net this compound-based catalysts could be employed in selective oxidation reactions using environmentally friendly oxidants like molecular oxygen or hydrogen peroxide. The development of heterogeneous catalysts, where the this compound is immobilized on a solid support, is another important direction, as this facilitates catalyst recovery and reuse, a cornerstone of sustainable chemistry. mdpi.com

Future challenges include understanding the precise role of the adamantyl group in the catalytic cycle and designing catalysts with improved turnover numbers and selectivity for a broader range of substrates. The exploration of adamantyl nitroxides in photocatalysis and electrocatalysis is also a nascent field with the potential for significant discoveries.

Deeper Understanding of this compound Interactions at the Molecular Level in Complex Environments

To fully realize the potential of adamantyl nitroxides, particularly in biological and materials science applications, a more profound understanding of their interactions at the molecular level within complex environments is necessary. The lipophilic nature of the adamantane cage often dictates the localization of these molecules in nonpolar environments, such as cell membranes or the hydrophobic cores of proteins. nih.gov

Future research will involve a combination of experimental and computational approaches to elucidate these interactions. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to visualize the binding of adamantyl nitroxides to biomolecules. Computationally, molecular dynamics simulations and quantum mechanical calculations will be essential for modeling the non-covalent interactions that govern the behavior of adamantyl nitroxides in complex media. rsc.org

A significant challenge is to bridge the gap between studies on isolated molecules and their behavior in heterogeneous and dynamic environments. Understanding how factors such as solvation, confinement, and intermolecular interactions influence the properties and reactivity of adamantyl nitroxides is a key challenge that will require a multidisciplinary approach.

Q & A

Basic: What are standard synthetic protocols for adamantyl nitroxide derivatives, and how are their structures validated?

Adamantyl nitroxides are typically synthesized via regioselective heterocyclization using adamantyl-containing amidoalkylating reagents. Standard procedures involve nucleophilic substitution or radical coupling reactions, followed by purification via column chromatography. Structural validation relies on IR spectroscopy (to confirm functional groups like C=O or N-O), NMR spectroscopy (to resolve adamantyl proton environments and nitroxide coupling patterns), and mass spectrometry (to verify molecular weight and fragmentation pathways) . For intermediates, dynamic nuclear polarization (DNP)-enhanced NMR can improve sensitivity for low-concentration species.

Basic: How is electron paramagnetic resonance (EPR) spectroscopy applied to study this compound dynamics?

EPR is critical for probing nitroxide spin labels in macromolecular systems. For adamantyl nitroxides, continuous-wave EPR measures rotational mobility and environmental polarity via line-shape analysis of the nitroxide’s triplet state. Site-directed spin labeling (SDSL) involves introducing nitroxides at specific residues (e.g., cysteine mutants) to monitor conformational changes in proteins or polymers. Example: A contiguous nitroxide scan from residues 25–90 in α-synuclein revealed secondary structure variations using EPR-derived distance constraints .

Advanced: How can computational tools resolve discrepancies in experimental EPR/NMR data for this compound systems?

Conflicts in distance distributions (e.g., from DEER experiments) or paramagnetic shifts (in NMR) often arise from conformational flexibility. DEER-PREdict integrates molecular dynamics (MD) simulations with experimental EPR data to model ensemble structures. For example, it calculates spin-label rotamer libraries and validates them against distance distributions. Similarly, density functional theory (DFT) optimizes nitroxide geometries to correlate experimental and calculated paramagnetic shifts in NMR (e.g., 13C chemical shifts with <2 ppm error) .

Advanced: What strategies address contradictions in this compound reactivity across synthetic studies?

Discrepancies in regioselectivity or yields may stem from divergent reaction conditions (e.g., solvent polarity, radical initiators). Systematic kinetic analysis (e.g., via stopped-flow UV-Vis) can identify rate-determining steps. For radical coupling reactions, trapping experiments with stable nitroxides (e.g., TEMPO) validate intermediate radicals. Case study: Conflicting reports on this compound’s anti-Markovnikov addition were resolved by optimizing reaction temperature (0°C vs. 25°C) and using bulky ligands to sterically direct coupling .

Advanced: How do adamantyl nitroxides modulate reactive oxygen species (ROS) in cancer therapeutics, and what methodological challenges arise?

Adamantyl nitroxides act as ROS scavengers or pro-oxidants depending on cellular redox states. Electrochemical assays (cyclic voltammetry) quantify redox potentials, while fluorescence quenching (using H2DCFDA probes) measures ROS suppression in vitro. In vivo, EPR imaging tracks nitroxide biodistribution and redox status. Challenges include distinguishing nitroxide-specific effects from endogenous antioxidants. Example: An this compound derivative (JY-1) showed IC50 = 3.2 μM in HepG2 cells via ROS-mediated apoptosis, validated by docking studies (binding to Bcl-2) and xenograft models .

Advanced: What experimental designs enable precise control of this compound incorporation in block copolymer synthesis?

Radical coupling techniques like nitroxide-mediated radical trapping (NMRT) exploit alkoxyamine bonds. Design steps:

Atom transfer radical polymerization (ATRP) generates living polymer chains with terminal halides.

Single-electron transfer (e.g., using Cu/ligand systems) activates chain ends for nitroxide coupling.

SEC-MALS verifies monodispersity (Đ < 1.1).
Key variables: Nitroxide concentration (stoichiometric excess), reaction time (≤1 hr to prevent termination), and solvent polarity (THF > toluene for radical stability). Example: PS-b-PMMA copolymers achieved 95% coupling efficiency using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives .

Advanced: How do adamantyl nitroxides enhance the sensitivity of profluorescent polymer probes, and what are limitations in their application?

Profluorescent nitroxides quench fluorophore emission until redox activation. Adamantyl groups improve photostability by restricting nitroxide mobility. Methodological considerations:

  • Fluorescence recovery assays monitor nitroxide reduction (e.g., by ascorbate) in real time.
  • FRET pairs (e.g., nitrobenzoxadiazole/rhodamine) amplify signal-to-noise ratios.
    Limitations include pH-dependent quenching efficiency (pKa ~6.5) and interference from hydrophobic adamantyl domains in aqueous systems. Case study: A poly(acrylamide)-nitroxide conjugate detected intracellular glutathione with 10 nM sensitivity .

Advanced: What analytical frameworks resolve conflicting reports on this compound’s membrane-disrupting activity in surfactants?

Contradictions arise from varying membrane models (liposomes vs. live cells) and critical micelle concentration (CMC) measurements. Solutions:

  • Surface plasmon resonance (SPR) quantifies lipid bilayer disruption kinetics.
  • Cryo-EM visualizes surfactant-induced pore formation.
  • Isothermal titration calorimetry (ITC) compares CMC values across solvents (e.g., 0.15 mM in water vs. 0.08 mM in PBS). Example: Adamantyl bolaform surfactants showed higher membrane permeability than linear analogs due to rigid spacer effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.